4-Hydroxy-6-methylheptan-2-one

Catalog No.
S13187235
CAS No.
57548-36-4
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-methylheptan-2-one

CAS Number

57548-36-4

Product Name

4-Hydroxy-6-methylheptan-2-one

IUPAC Name

4-hydroxy-6-methylheptan-2-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3

InChI Key

ZVJYRWZHXCWWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)C)O

4-Hydroxy-6-methylheptan-2-one is an organic compound characterized by the presence of a hydroxyl group and a ketone functional group. Its molecular formula is C8H16O2, and it features a seven-carbon chain with a methyl group and a hydroxyl group at specific positions. This compound is known for its unique structural arrangement, which imparts distinct chemical and physical properties, making it significant in various chemical applications.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to form an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents such as halides and amines.

The biological activity of 4-hydroxy-6-methylheptan-2-one is notable, particularly in its interactions with specific molecular targets. The compound can modulate enzyme activities and influence various biochemical pathways due to its ability to participate in hydrogen bonding. This property allows it to act as a substrate for enzymes involved in oxidation-reduction reactions, making it relevant in studies of metabolic pathways .

The synthesis of 4-hydroxy-6-methylheptan-2-one primarily involves the following methods:

  • Aldol Condensation: The compound can be synthesized through the aldol condensation of isovaleraldehyde and acetone in the presence of a basic substance (e.g., sodium hydroxide). This reaction generates a condensate containing 4-hydroxy-6-methylheptan-2-one, which is subsequently hydrogenated under dehydration conditions to yield the final product .
  • Industrial Production: In industrial settings, similar synthetic routes are employed on a larger scale, often utilizing catalysts such as nickel or cobalt to enhance reaction efficiency and yield .

4-Hydroxy-6-methylheptan-2-one has several applications across different fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Due to its biological activity, it may have potential applications in drug development.
  • Flavoring Agents: This compound is also utilized in the production of flavoring agents and fragrances due to its pleasant scent profile.

Studies on the interactions of 4-hydroxy-6-methylheptan-2-one with biological molecules reveal its potential as a modulator in enzymatic reactions. Its ability to form hydrogen bonds allows it to interact effectively with enzymes and receptors, influencing metabolic processes. Such interactions are crucial for understanding its role in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 4-hydroxy-6-methylheptan-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Hydroxy-6-methylheptan-2-oneHydroxyl group at the sixth carbonLacks the unique positioning of the hydroxyl group compared to 4-hydroxy-6-methylheptan-2-one.
6-Methylheptan-2-oneKetone without hydroxyl groupLess reactive due to absence of hydroxyl functionality.
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneContains a furan ring along with hydroxyl groupsDifferent ring structure provides distinct reactivity patterns compared to 4-hydroxy-6-methylheptan-2-one.

Uniqueness: The uniqueness of 4-hydroxy-6-methylheptan-2-one lies in its specific structural arrangement that allows for versatile chemical reactivity and biological interactions, distinguishing it from other similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

UNII

8L7AQ2787O

Dates

Last modified: 08-10-2024

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